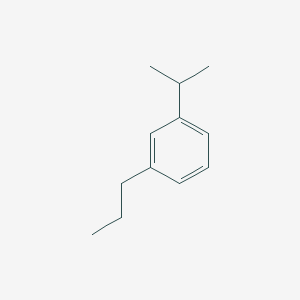

Benzene, 1-(1-methylethyl)-3-propyl

Description

Contextualizing Disubstituted Aromatic Hydrocarbons in Modern Organic Chemistry

Disubstituted aromatic hydrocarbons are a fundamental class of compounds in organic chemistry. pressbooks.pub They are defined by a benzene (B151609) ring to which two substituent groups are attached. youtube.com The relative positions of these substituents are designated by the prefixes ortho- (1,2), meta- (1,3), and para- (1,4). jove.comopenstax.org This structural variation has a profound impact on the molecule's physical properties, reactivity, and biological activity.

The study of disubstituted benzenes is crucial for understanding the principles of electrophilic aromatic substitution, a key reaction type for aromatic compounds. pressbooks.pub The nature of the existing substituents on the ring dictates the position of subsequent reactions, a concept known as directing effects. fiveable.me Alkyl groups, such as those found in 1-isopropyl-3-propylbenzene, are known to be activating groups and ortho-, para-directors. fiveable.me However, the synthesis of a meta-disubstituted product like this often requires specific synthetic strategies to overcome these directing effects. quora.com

Structural Specificity of 1-(1-methylethyl)-3-propyl Substitution Pattern

The structure of Benzene, 1-(1-methylethyl)-3-propyl, features an isopropyl group and a propyl group attached to a benzene ring in a 1,3-relationship. nist.govnist.gov This meta-substitution pattern is a key determinant of its molecular geometry and, consequently, its physical and spectroscopic properties. pressbooks.pubjove.com The presence of two different alkyl groups of varying sizes influences the molecule's symmetry and polarity.

The IUPAC name, this compound, clearly defines this structure. nist.gov The numbering of the benzene ring starts at one of the substituted carbons and proceeds in the direction that gives the other substituent the lowest possible number. jove.com In this case, the substituents are at positions 1 and 3.

Research Significance and Academic Relevance of Alkylbenzenes

Alkylbenzenes, as a class of compounds, hold significant importance in both industrial and academic research. wikipedia.orgnih.gov They are key intermediates in the synthesis of a wide range of commercially important products, including detergents, plastics, and pharmaceuticals. wikipedia.orgnih.govnih.gov For instance, linear alkylbenzenes are the precursors to linear alkylbenzene sulfonates, which are widely used as biodegradable surfactants in detergents. wikipedia.orgnih.gov

In an academic context, alkylbenzenes serve as model compounds for studying various chemical phenomena. acs.org These include the mechanisms of alkylation reactions, such as the Friedel-Crafts reaction, and the isomerization of alkyl groups on the aromatic ring. acs.orgquora.com The study of their thermodynamic properties and reaction kinetics provides valuable insights into the fundamental principles of organic chemistry. acs.org Furthermore, the unique structures of different alkylbenzenes make them useful for developing and validating analytical techniques, such as chromatography and spectroscopy. acs.orgnist.gov

Chemical and Physical Properties

The properties of this compound are determined by its molecular structure. chemeo.com Below is a table summarizing some of its key computed and experimental properties.

| Property | Value | Unit | Source |

| Molecular Formula | C12H18 | nist.govnist.gov | |

| Molecular Weight | 162.27 | g/mol | nist.govchemeo.com |

| Normal Boiling Point (Tboil) | 485.15 | K | chemeo.com |

| Normal Melting Point (Tfus) | 196.15 | K | chemeo.com |

| Critical Temperature (Tc) | 675.00 | K | chemeo.com |

| Critical Pressure (Pc) | 2388.85 | kPa | chemeo.com |

| Critical Volume (Vc) | 0.605 | m³/kmol | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 44.86 | kJ/mol | chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 16.96 | kJ/mol | chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 150.50 | kJ/mol | chemeo.com |

| Standard Enthalpy of Formation (gas) (ΔfH°gas) | -71.23 | kJ/mol | chemeo.com |

| Log10 of Water Solubility (log10WS) | -3.88 | chemeo.com | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.763 | chemeo.com |

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of organic compounds. The following data provides a glimpse into the spectroscopic signature of this compound.

Mass Spectrometry: The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern. For a related compound, 1-methyl-3-propyl-benzene, the top five peaks in its mass spectrum are observed at m/z values of 135.0, 133.0, 93.0, 163.0, and 136.0. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a similar compound, propylbenzene (B89791), characteristic IR absorption bands are observed for C-H stretching vibrations of the aromatic ring (3080-3030 cm⁻¹) and the alkyl groups (2975-2845 cm⁻¹). docbrown.info Benzene ring stretching vibrations are typically seen near 1600 and 1500 cm⁻¹. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: HNMR spectroscopy provides detailed information about the structure of a molecule by showing the different types of protons and their chemical environments. The substitution pattern on a benzene ring can often be determined from the splitting patterns observed in the aromatic region of the HNMR spectrum. quora.com

Structure

3D Structure

Properties

CAS No. |

121954-61-8 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1-propan-2-yl-3-propylbenzene |

InChI |

InChI=1S/C12H18/c1-4-6-11-7-5-8-12(9-11)10(2)3/h5,7-10H,4,6H2,1-3H3 |

InChI Key |

DSHOOBWVUTWYNK-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=CC=C1)C(C)C |

Canonical SMILES |

CCCC1=CC(=CC=C1)C(C)C |

Synonyms |

Benzene, 1-(1-methylethyl)-3-propyl- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways

Catalytic Alkylation Approaches for Substituted Benzene (B151609) Derivatives

Catalytic alkylation, particularly the Friedel-Crafts reaction, is a cornerstone of C-C bond formation on aromatic rings. libretexts.org This class of reactions involves the electrophilic substitution of an aromatic proton with an alkyl group. pharmaguideline.combyjus.com

The Friedel-Crafts alkylation reaction is a fundamental method for attaching alkyl groups to an aromatic ring. The reaction is typically carried out by treating the aromatic compound with an alkylating agent, such as an alkyl halide, alkene, or alcohol, in the presence of an acid catalyst. nih.govlibretexts.org The catalyst's primary role is to generate a carbocation electrophile, which is then attacked by the electron-rich benzene ring. libretexts.orgyoutube.com

The mechanism proceeds in three key steps:

Formation of an electrophile: The catalyst interacts with the alkylating agent to form a carbocation or a highly polarized complex that functions as the electrophile. pharmaguideline.comlibretexts.org

Electrophilic attack: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. libretexts.orgscielo.br

Deprotonation: A base removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst. pharmaguideline.com

A variety of catalyst systems can be employed, each with distinct characteristics:

| Catalyst Type | Examples | Mechanism of Action | Advantages & Disadvantages |

| Lewis Acids | AlCl₃, FeCl₃, BF₃, ZnCl₂ nih.gov | Coordinate with the alkylating agent (e.g., alkyl halide) to facilitate the formation of a carbocation. pharmaguideline.combyjus.com For example, AlCl₃ reacts with an alkyl chloride (R-Cl) to form a complex [R-Cl-AlCl₃] which can dissociate to R⁺ and AlCl₄⁻. scielo.br | Advantages: High reactivity, widely applicable. nih.govDisadvantages: Often required in stoichiometric amounts, sensitive to moisture, can cause corrosion, and difficult to separate from the product mixture. |

| Brønsted Acids | H₂SO₄, HF, Phosphotungstic acid nih.govlookchem.cometsu.edu | Protonate unsaturated alkylating agents like alkenes or alcohols to generate carbocations. stackexchange.com For example, propene is protonated by an acid to form the isopropyl cation. youtube.com | Advantages: Strong proton donors, effective for certain substrates. Disadvantages: Can lead to side reactions like sulfonation (with H₂SO₄), highly corrosive (HF), and can also be difficult to handle and separate. nih.gov |

| Solid Acids (Zeolites) | ZSM-12, Beta zeolites ilo.orggoogle.com | Possess both Brønsted and Lewis acid sites within their porous structure. They offer shape selectivity, influencing which isomers can form and diffuse out of the pores. ilo.orgnih.gov | Advantages: Environmentally friendly, reusable, non-corrosive, easily separable from the reaction mixture, and can offer high selectivity. numberanalytics.comDisadvantages: Can be deactivated by coking at high temperatures, and may have lower activity than traditional Lewis acids. |

Theoretical studies on the alkylation of benzene with isopropyl chloride catalyzed by AlCl₃ have shown that the catalyst primarily exists as a dimer (Al₂Cl₆) in the benzene solution. scielo.br The reaction mechanism involves the formation of an ion pair, CH₃CHCH₃⁺...Al₂Cl₇⁻, which then reacts with benzene. scielo.br

Controlling the position of incoming substituents is paramount in the synthesis of specific isomers like 1-isopropyl-3-propylbenzene. The directing effect of the substituent already present on the benzene ring governs the regioselectivity of subsequent substitutions. Both n-propyl and isopropyl groups are electron-donating and are therefore ortho, para-directors.

This means that a direct Friedel-Crafts alkylation of propylbenzene (B89791) with an isopropylating agent would yield a mixture of 1-isopropyl-2-propylbenzene (ortho) and 1-isopropyl-4-propylbenzene (para), but not the desired meta isomer. Similarly, alkylating isopropylbenzene with a propylating agent would also result in ortho and para products. Therefore, direct alkylation is not a viable route for synthesizing 1-isopropyl-3-propylbenzene.

To achieve the required meta substitution, a synthetic strategy involving a meta-directing group is necessary. Friedel-Crafts acylation is a key reaction in this context, as the introduced acyl group is electron-withdrawing and directs subsequent electrophilic substitutions to the meta position. quora.comchemistrysteps.com

Two major side reactions plague Friedel-Crafts alkylations: polyalkylation and carbocation rearrangement. pharmaguideline.comlibretexts.org

Polyalkylation: The introduction of an alkyl group activates the aromatic ring, making the monoalkylated product more reactive than the starting material. fiveable.mestackexchange.com This often leads to the formation of di-, tri-, and even more highly substituted products. libretexts.orgquora.com A primary strategy to minimize polyalkylation is to use a large excess of the aromatic substrate, which increases the probability that the alkylating agent will react with an unsubstituted benzene molecule rather than the more reactive alkylated product. libretexts.orgnumberanalytics.com

Isomer Formation (Carbocation Rearrangement): When using primary alkyl halides like 1-chloropropane (B146392) or 1-bromopropane, the initially formed primary carbocation is highly unstable and prone to rearrangement via a 1,2-hydride shift to form a more stable secondary carbocation. quora.comquora.comchegg.com Consequently, the reaction of benzene with an n-propyl halide predominantly yields isopropylbenzene (cumene) instead of the desired n-propylbenzene. quora.comdoubtnut.com While some studies have shown that low temperatures can favor the formation of the n-propyl product under kinetic control, this method is generally inefficient. stackexchange.com The most effective way to avoid this rearrangement is to use a synthetic method that does not involve a primary carbocation, such as the acylation-reduction sequence. quora.comstackexchange.com

Multi-Step Synthesis Strategies for Specific Alkyl Chain Introduction

To overcome the limitations of direct alkylation, particularly carbocation rearrangement and poor regioselectivity, multi-step synthetic routes are employed. The synthesis of 1-isopropyl-3-propylbenzene is a classic example where such a strategy is essential. A plausible and controlled synthesis involves introducing a meta-directing group first, followed by the second alkylation, and finally, a reduction step.

To introduce a straight-chain propyl group without the risk of rearrangement, a two-step Friedel-Crafts acylation followed by reduction is the most reliable method. quora.comchemistrysteps.comdoubtnut.com

Friedel-Crafts Acylation: Benzene is first reacted with propanoyl chloride (CH₃CH₂COCl) or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃. quora.combyjus.com This reaction introduces a propanoyl group onto the benzene ring, forming propiophenone (B1677668) (ethyl phenyl ketone). The electrophile in this case is the acylium ion (CH₃CH₂CO⁺), which is stabilized by resonance and does not undergo rearrangement. libretexts.org Another key advantage of acylation is that the acyl group deactivates the ring, preventing polyacylation. quora.com

Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) (CH₂) group. This converts the propiophenone to n-propylbenzene. Several reduction methods are effective for this transformation:

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. doubtnut.comyoutube.com

Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) (H₂N-NH₂) and a strong base like potassium hydroxide (B78521) (KOH). chemistrysteps.comyoutube.com

Catalytic Hydrogenation: Benzylic ketones can also be reduced to alkyl groups via catalytic hydrogenation (H₂ with a Pd/C or Pt catalyst). chemistrysteps.comlibretexts.org

This acylation-reduction sequence provides a high-yield, isomerically pure route to n-propylbenzene. researchgate.net

The introduction of the isopropyl group is more straightforward than the n-propyl group because the secondary isopropyl carbocation is relatively stable and does not tend to rearrange. numberanalytics.com It can be introduced using various isopropylating agents in a standard Friedel-Crafts alkylation reaction. libretexts.org

Common methods include:

Using 2-halopropanes: Reacting the aromatic substrate with 2-chloropropane (B107684) or 2-bromopropane (B125204) in the presence of a Lewis acid like AlCl₃. pharmaguideline.com

Using Propene: Alkylation with propene gas is a common industrial method, often catalyzed by solid acids like zeolites or Brønsted acids like H₂SO₄ or HF. lookchem.comyoutube.comnih.gov

Using Isopropanol: Isopropyl alcohol can also serve as the alkylating agent with a strong acid catalyst. google.comwipo.int

In the context of synthesizing 1-isopropyl-3-propylbenzene, the isopropyl group would be introduced after the propanoyl group is in place. The meta-directing effect of the ketone ensures that the incoming isopropyl group attaches at the C-3 position. The final reduction step then converts the ketone to the n-propyl group, yielding the target molecule.

Isomerization of an existing n-propyl group on a benzene ring to an isopropyl group can occur under strong acid catalysis and high temperatures, but this is generally not a synthetically useful or controlled method for specific isomer preparation. lookchem.com

Isomerization and Transalkylation Dynamics in Alkylbenzene Systems

The study of isomerization and transalkylation in alkylbenzene systems, particularly involving C12 isomers like Benzene, 1-(1-methylethyl)-3-propyl-, is essential for optimizing the production of desired products and minimizing waste streams. These reactions are typically catalyzed by solid acids, with zeolites being a prominent class of materials due to their shape-selective properties and tunable acidity.

The dynamics of these reactions involve complex interactions between the reactant molecules and the catalyst's active sites. Isomerization involves the intramolecular rearrangement of the alkyl groups on the benzene ring, leading to a mixture of ortho, meta, and para isomers. Transalkylation, on the other hand, is an intermolecular process where an alkyl group is transferred from a polyalkylated benzene to another aromatic molecule, typically benzene, to produce a monoalkylated product.

Research into the transalkylation of diisopropylbenzenes (DIPB) with benzene provides valuable insights that can be extrapolated to more complex systems like propyl-isopropyl-benzenes. For instance, studies on the transalkylation of 1,4-diisopropylbenzene (B50396) with benzene over modified beta zeolite have shown that the reaction is influenced by temperature, space time, and the molar ratio of the reactants. researchgate.netscielo.br The use of different zeolite catalysts, such as SAPO-5, H-mordenite, and ZSM-5, also significantly impacts the reaction kinetics and product selectivity. researchgate.netnitrkl.ac.in

In the transalkylation of a mixture of m- and p-diisopropylbenzene with benzene over H-mordenite, the formation of n-propylbenzene as a byproduct has been observed, indicating that isomerization of the isopropyl group can occur under certain conditions. nitrkl.ac.in The conversion of diisopropylbenzene and the selectivity towards cumene (B47948) are dependent on parameters such as temperature and the benzene-to-DIPB mole ratio. nitrkl.ac.in

The table below presents a summary of the effect of the benzene-to-DIPB mole ratio on the conversion and product selectivity during transalkylation over H-mordenite catalyst.

| Benzene/DIPB Mole Ratio | DIPB Conversion (%) | Cumene Selectivity (%) | n-Propylbenzene Selectivity (%) |

| 4.0 | 35.8 | 85.2 | 14.8 |

| 8.1 | 42.5 | 82.1 | 17.9 |

| 12.2 | 48.7 | 79.5 | 20.5 |

| 19.3 | 55.2 | 76.8 | 23.2 |

| Data derived from studies on diisopropylbenzene transalkylation, providing a model for the behavior of propyl-isopropyl-benzene systems. nitrkl.ac.in |

Shape-selective catalysis using zeolites like ZSM-5 plays a crucial role in controlling the formation of specific isomers. researchgate.netillinois.edu The pore structure of these zeolites can favor the formation of less bulky isomers and influence the diffusion rates of different products. jlu.edu.cnrsc.org For instance, in the alkylation of toluene, modified ZSM-5 zeolites can significantly enhance the selectivity towards the para-xylene isomer. jlu.edu.cn This principle of shape selectivity is also applicable to the isomerization and transalkylation of more complex alkylbenzenes.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. For 1-isopropyl-3-propylbenzene, the rate and regioselectivity of these reactions are dictated by the electronic and steric properties of the two alkyl substituents.

Both the isopropyl and propyl groups are activating ortho-, para-directors. studymind.co.ukvedantu.com In a 1,3-disubstituted pattern, their directing effects are cooperative, guiding incoming electrophiles to positions 2, 4, and 6. Position 5 is meta to both groups and is therefore disfavored.

Halogenation: In the presence of a Lewis acid catalyst such as FeBr₃, bromination of 1-isopropyl-3-propylbenzene is expected to yield a mixture of bromo-substituted products. Due to the steric bulk of the isopropyl group, substitution at the para position (position 6) relative to this group is generally favored. brainly.comchegg.com

Nitration: The reaction with a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile. sciepub.comchemistrysteps.com This electrophile will preferentially add to the positions activated by the alkyl groups. Studies on the nitration of isopropylbenzene (cumene) show a strong preference for the para-isomer over the ortho-isomer due to steric hindrance, a principle that applies here as well. sciepub.comyoutube.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is reversible. lkouniv.ac.in The regioselectivity follows the same principles as halogenation and nitration, favoring substitution at the less sterically hindered positions.

The probable distribution of monosubstituted products is influenced by a combination of electronic activation and steric hindrance.

| Reaction | Reagents | Potential Major Products |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-2-isopropyl-4-propylbenzene (Position 6) |

| Nitration | HNO₃, H₂SO₄ | 1-Isopropyl-2-nitro-5-propylbenzene (Position 4), 1-Isopropyl-4-nitro-3-propylbenzene (Position 6) |

| Sulfonation | SO₃, H₂SO₄ | 4-Isopropyl-2-propylbenzenesulfonic acid (Position 6) |

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution.

The mechanism for electrophilic aromatic substitution proceeds through a two-step process involving a carbocation intermediate known as a benzenonium ion or arenium ion (also referred to as a σ-complex). chemistrysteps.comlumenlearning.com

Formation of the Benzenonium Ion: In the rate-determining first step, the electrophile attacks the π-electron system of the benzene ring, forming a covalent bond and a resonance-stabilized benzenonium ion. chemistrysteps.com The positive charge in this intermediate is delocalized across the other five carbons of the ring through resonance. The stability of this ion is crucial; alkyl groups stabilize the positive charge through their electron-donating inductive effect. Attack at the ortho or para positions allows for a resonance structure where the positive charge is placed on the carbon bearing an alkyl group, which is particularly stabilizing.

Deprotonation: In the fast second step, a weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromaticity of the ring, yielding the final substituted product. lumenlearning.com

The carbocation intermediate in electrophilic aromatic substitution, the benzenonium ion, is stabilized by charge delocalization and is not typically subject to the rearrangements that can occur with other carbocations. lumenlearning.com The energetic advantage of reforming the stable aromatic ring drives the reaction towards substitution rather than addition. chemistrysteps.com

Oxidation Reactions and Product Formation

The alkyl side chains of 1-isopropyl-3-propylbenzene are susceptible to oxidation under specific conditions, leading to the formation of carboxylic acids.

When treated with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), alkyl groups attached to a benzene ring are oxidized to carboxylic acid groups, provided the benzylic carbon has at least one hydrogen atom. libretexts.orglibretexts.org

For 1-isopropyl-3-propylbenzene, both the n-propyl and isopropyl groups possess benzylic hydrogens. Therefore, vigorous oxidation will cleave both side chains, regardless of their length, and convert them into carboxylic acid groups. libretexts.orgdoubtnut.com The final product of this exhaustive oxidation is Isophthalic acid (1,3-benzenedicarboxylic acid).

| Reactant | Oxidizing Agent | Product |

| Benzene, 1-(1-methylethyl)-3-propyl- | KMnO₄, H₂O, heat; then H₃O⁺ | Isophthalic acid |

The precise mechanism for the side-chain oxidation of alkylbenzenes is complex and not fully elucidated. libretexts.orglibretexts.org However, the reaction is known to specifically require the presence of a benzylic C-H bond. This suggests that the initial step of the mechanism involves the breaking of this bond. The attack occurs at the benzylic position because any radical or cationic intermediate formed at this site is stabilized by resonance with the aromatic ring. This resonance stabilization lowers the activation energy for the initial C-H bond cleavage, making the benzylic position the most reactive site on the alkyl chain. libretexts.orglibretexts.org

Influence of Substituent Effects on Aromatic Reactivity

The chemical behavior of 1-isopropyl-3-propylbenzene in electrophilic aromatic substitution is a direct consequence of the effects exerted by its two alkyl substituents. These effects can be categorized into reactivity and orientation. lumenlearning.comlumenlearning.com

Reactivity: Activation Both the isopropyl and n-propyl groups are considered activating groups. fiveable.me They donate electron density to the benzene ring primarily through an inductive effect (+I). lumenlearning.com This increase in electron density makes the ring more nucleophilic and therefore more reactive towards electrophiles compared to unsubstituted benzene. vedantu.comlumenlearning.com

Orientation: Ortho-, Para-Direction As activating groups, the substituents direct incoming electrophiles to the positions ortho and para relative to themselves. fiveable.me The directing effects of the 1,3-disposed alkyl groups in this molecule are cooperative, reinforcing electron density at positions 2, 4, and 6.

Position 2: Ortho to both the propyl and isopropyl groups.

Position 4: Para to the propyl group and ortho to the isopropyl group.

Position 6: Ortho to the propyl group and para to the isopropyl group.

While electronic effects activate these positions, steric hindrance plays a significant role in determining the final product ratio. The isopropyl group is bulkier than the n-propyl group, impeding attack at the adjacent position 2 and, to a lesser extent, position 4. Consequently, substitution is most likely to occur at position 6, which is para to the larger isopropyl group and ortho to the smaller propyl group.

| Substituent | Electronic Effect | Directing Influence | Steric Hindrance |

| Isopropyl Group | Activating (+I Effect) | Ortho, Para | High at ortho positions (2, 4) |

| n-Propyl Group | Activating (+I Effect) | Ortho, Para | Moderate at ortho positions (2, 6) |

Advanced Spectroscopic Characterization and Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the analysis of complex mixtures, such as those found in environmental samples or petroleum products, GC-MS provides the necessary resolution and specificity to identify individual components like Benzene (B151609), 1-(1-methylethyl)-3-propyl-. pdx.edu

In the analysis of complex hydrocarbon mixtures, such as crude oil, specific aromatic compounds can serve as biomarkers. acs.org These biomarkers can help in determining the source of the oil and assessing the extent of environmental contamination. acs.org While direct studies identifying Benzene, 1-(1-methylethyl)-3-propyl- as a specific biomarker are not prevalent, related compounds like 1,3-bis(1,1-dimethylethyl)-benzene have been identified as key volatile organic compounds (VOCs) for distinguishing between different types of lung cancer cells. nih.gov This suggests the potential for substituted benzene compounds to act as biomarkers in various biological and environmental matrices. The analysis of such complex samples often involves the separation of numerous isomers and related compounds, making the high resolution of capillary GC essential. researchgate.net

The separation of this compound- from its isomers and other hydrocarbons in a complex mixture is achieved through gas chromatography. The retention time of a compound is a critical piece of data for its identification. The retention of alkylbenzenes is influenced by factors such as the number and arrangement of alkyl substituents on the benzene ring. researchgate.net Generally, retention increases with the number of carbon atoms in the substituents. researchgate.net

The Kovats retention index (RI) is a standardized measure of retention that is less dependent on the specific chromatographic conditions than the absolute retention time. For this compound-, the normal alkane retention index on a polar column with a custom temperature program has been reported as 1373. nist.gov For comparison, the isomer 1-ethyl-4-(1-methylethyl)-benzene has reported Kovats retention indices on a standard non-polar column ranging from 1092 to 1114.3, and on a standard polar column from 1323 to 1398. nih.gov The retention behavior is also influenced by the symmetry of the molecule. researchgate.net

Table 1: GC Retention Data for Selected Alkylbenzenes

| Compound | Molecular Formula | Kovats Retention Index (Non-Polar) | Kovats Retention Index (Polar) |

| This compound- | C12H18 | Not available | 1373 nist.gov |

| Cumene (B47948) (Isopropylbenzene) | C9H12 | 902 - 939 nist.gov | Not available |

| m-Cymene (1-Methyl-3-isopropylbenzene) | C10H14 | Not available | Not available |

| 1-Ethyl-4-(1-methylethyl)-benzene | C11H16 | 1092 - 1114.3 nih.gov | 1323 - 1398 nih.gov |

Note: Retention indices can vary based on the specific column and analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of a substituted benzene derivative, the chemical shifts and splitting patterns of the aromatic protons provide information about the substitution pattern. For a 1,3-disubstituted benzene ring, one would expect to see distinct signals for the aromatic protons. The protons on the alkyl substituents will also give characteristic signals. For the propyl group, one would expect a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the benzene ring. docbrown.info The isopropyl group would show a doublet for the two equivalent methyl (CH₃) groups and a septet for the methine (CH) proton. docbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound-

| Protons | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| Aromatic Protons | ~6.8 - 7.2 | Multiplets |

| Isopropyl CH | ~2.8 - 3.0 | Septet |

| Isopropyl CH₃ | ~1.2 | Doublet |

| Propyl CH₂ (benzylic) | ~2.5 - 2.6 | Triplet |

| Propyl CH₂ (middle) | ~1.6 | Sextet |

| Propyl CH₃ | ~0.9 | Triplet |

Note: These are predicted values based on typical chemical shifts of similar structures.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in a molecule. For this compound-, due to its asymmetry, all 12 carbon atoms are expected to be chemically non-equivalent, resulting in 12 distinct signals in the ¹³C NMR spectrum. The aromatic carbons typically resonate in the region of 120-150 ppm, while the aliphatic carbons of the alkyl substituents appear at higher field (lower ppm values). docbrown.infodocbrown.infolibretexts.org

In the case of propylbenzene (B89791), the benzene ring carbons show four distinct signals, and the propyl group shows three signals. docbrown.info For cumene, the benzene ring carbons also show distinct signals, as do the carbons of the isopropyl group. docbrown.info By combining the expected shifts for these substituent groups on a benzene ring, one can predict the approximate chemical shifts for this compound-.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound-

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C (substituted) | ~140 - 150 |

| Aromatic CH | ~125 - 130 |

| Isopropyl CH | ~34 |

| Isopropyl CH₃ | ~24 |

| Propyl CH₂ (benzylic) | ~38 |

| Propyl CH₂ (middle) | ~25 |

| Propyl CH₃ | ~14 |

Note: These are predicted values based on typical chemical shifts of similar structures.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its more advanced version, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound-, the IR spectrum would be expected to show characteristic absorption bands for the aromatic ring and the alkyl substituents. Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. docbrown.infodocbrown.info

Aliphatic C-H stretching: From the isopropyl and propyl groups, expected in the range of 2960-2850 cm⁻¹. docbrown.infodocbrown.info

Aromatic C=C stretching: Peaks around 1600 and 1500 cm⁻¹ are characteristic of the benzene ring. docbrown.infodocbrown.info

C-H bending vibrations: For the alkyl groups, these would appear around 1465 cm⁻¹ and 1385 cm⁻¹ (with a characteristic split for the isopropyl group). docbrown.infodocbrown.info

Aromatic C-H out-of-plane bending: The pattern in the 900-690 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. For a 1,3-disubstituted benzene, characteristic bands are expected.

The NIST WebBook provides access to IR spectra for related compounds, such as 1-(1-methylethenyl)-3-(1-methylethyl)-benzene, which can serve as a reference for the types of vibrations to expect. nist.gov The region below 1500 cm⁻¹ is often referred to as the "fingerprint region" and is unique for each compound, allowing for its specific identification when compared to a reference spectrum. docbrown.infodocbrown.info

Table 4: Characteristic IR Absorption Bands for this compound-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 docbrown.infodocbrown.info |

| Aliphatic C-H Stretch | 2960 - 2850 docbrown.infodocbrown.info |

| Aromatic C=C Stretch | ~1600 and ~1500 docbrown.infodocbrown.info |

| Aliphatic C-H Bend | ~1465 and ~1385 docbrown.infodocbrown.info |

| Aromatic C-H Out-of-Plane Bend | 900 - 690 |

Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's constituent bonds. For "this compound-", the spectrum is a composite of the vibrations from its isopropyl group, n-propyl group, and the 1,3-disubstituted benzene ring.

The analysis of related, simpler molecules such as propylbenzene and isopropylbenzene (cumene) provides a solid foundation for assigning the expected vibrational frequencies. docbrown.infosigmaaldrich.com The primary functional groups to be identified are the alkyl C-H bonds and the aromatic ring structure.

Alkyl Group Vibrations:

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups of the propyl and isopropyl substituents are expected to appear as strong absorptions in the 2845–2975 cm⁻¹ region. docbrown.info

C-H Bending: The C-H bending vibrations of the alkyl side chains typically manifest in the 1370–1470 cm⁻¹ range. docbrown.info

The table below summarizes the characteristic vibrational frequencies anticipated for the alkyl functional groups in "this compound-", based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Propyl & Isopropyl | Alkyl C-H Stretch | 2845 - 2975 | docbrown.info |

| Propyl & Isopropyl | Alkyl C-H Bend | 1370 - 1470 | docbrown.info |

Spectroscopic Signatures of Substituted Benzene Rings

The substitution pattern on a benzene ring significantly influences its vibrational spectrum, giving rise to characteristic absorptions. "this compound-" is a meta-disubstituted benzene, and its spectroscopic signature is distinct from ortho- and para-isomers. spectroscopyonline.com

Aromatic Ring Vibrations:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring itself are typically observed at higher wavenumbers than their aliphatic counterparts, generally in the range of 3000-3100 cm⁻¹. libretexts.orgopenstax.org For propylbenzene, these absorptions are seen between 3030 and 3080 cm⁻¹. docbrown.info

In-Ring C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of peaks, often complex, in the 1450 to 1600 cm⁻¹ region. openstax.org Two of the most prominent bands usually appear near 1500 cm⁻¹ and 1600 cm⁻¹. openstax.org

Out-of-Plane (OOP) Bending: The most diagnostic signals for substitution patterns are the strong C-H out-of-plane bending (or "wagging") vibrations that appear in the 675-900 cm⁻¹ region of the spectrum. libretexts.org For meta-disubstituted benzenes, two characteristic peaks are expected: a C-H wagging peak between 750 and 810 cm⁻¹ and a ring bending peak around 690 ± 10 cm⁻¹. spectroscopyonline.com

The following interactive table details the key spectroscopic signatures that confirm the meta-substitution pattern of the benzene ring.

| Vibrational Mode | General Range (cm⁻¹) | Meta-Substitution Specifics (cm⁻¹) | Source |

| Aromatic C-H Stretch | 3000 - 3100 | ~3030 - 3080 | docbrown.infolibretexts.orgopenstax.org |

| In-Ring C=C Stretch | 1450 - 1600 | Multiple peaks, often near 1500 & 1600 | openstax.org |

| C-H Out-of-Plane Wag | 675 - 900 | 750 - 810 | spectroscopyonline.comlibretexts.org |

| Ring Bend | N/A | ~680 - 700 | spectroscopyonline.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are foundational to modern chemical research, enabling the detailed study of molecular systems. For a molecule like "Benzene, 1-(1-methylethyl)-3-propyl-", these calculations can elucidate its geometric and electronic properties with high accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum mechanics for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. wikipedia.orgyoutube.com Its popularity stems from a favorable balance of accuracy and computational cost compared to other methods. wikipedia.org DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, which is a significant simplification over the many-electron wavefunction. wikipedia.orgyoutube.com

For "this compound-", DFT would be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Thermodynamic Properties: Predict properties such as enthalpy of formation, Gibbs free energy, and vibrational frequencies.

Investigate Reaction Mechanisms: Model its potential chemical transformations and determine the energy barriers associated with them. For instance, studies on similar molecules like cumene (B47948) (isopropylbenzene) have used DFT to investigate oxidation mechanisms. acs.orgceur-ws.org

Predict Spectroscopic Signatures: Calculate NMR, IR, and UV-Vis spectra to aid in the identification and characterization of the compound. environmentaljournals.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-electron interactions. youtube.comnumberanalytics.com Popular functionals for studying aromatic compounds include hybrid functionals like B3LYP and range-separated functionals like ωB97X-D. numberanalytics.com

Hartree-Fock (HF) and Semi-Empirical Methodologies

The Hartree-Fock (HF) method is a foundational ab initio approach that provides a starting point for more advanced computational techniques. wikipedia.orginsilicosci.com It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons but neglects the correlation between the motions of electrons with opposite spins. wikipedia.orginsilicosci.comusp.br While computationally less demanding than post-HF methods, HF generally offers lower accuracy for many properties due to this lack of electron correlation. numberanalytics.com Nevertheless, it is a crucial tool for obtaining a qualitative understanding of molecular orbitals. insilicosci.comacs.org

Semi-empirical methodologies, such as AM1, offer a computationally faster alternative by incorporating parameters derived from experimental data to simplify some of the complex calculations. lew.ro These methods are particularly useful for very large molecules where DFT or HF would be computationally prohibitive, though they provide lower accuracy.

For "this compound-", these methods could be used for:

Initial Geometry Optimizations: Providing a reasonable starting structure for more accurate DFT calculations.

Screening Large Conformational Spaces: Quickly evaluating the relative energies of different spatial arrangements of the isopropyl and propyl groups.

Qualitative Molecular Orbital Analysis: Offering a basic picture of the orbital shapes and energies.

Basis Set Selection and Computational Efficiency Considerations

In computational chemistry, a basis set is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.comwikipedia.org The choice of basis set is a critical compromise between accuracy and computational cost. libretexts.org Larger basis sets include more functions, allowing for a more flexible and accurate description of the electron distribution, but at a significantly higher computational expense. mit.edu

Common types of basis sets include:

Pople-style basis sets (e.g., 6-31G(d,p)): These are widely used and offer a good balance for many applications. mit.edu The notation indicates the number of functions used to describe core and valence orbitals, with additional letters signifying the inclusion of polarization functions (d,p) which are crucial for describing chemical bonds accurately. numberanalytics.com

Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations where electron correlation is important. wikipedia.orgresearchgate.net

For a molecule the size of "this compound-", a split-valence basis set like 6-31G(d,p) would be a common choice for routine DFT calculations, offering a good trade-off between accuracy and efficiency. numberanalytics.commdpi.com For higher accuracy, a larger basis set like cc-pVTZ could be employed, but would require substantially more computational resources. researchgate.net

Disclaimer: The following data tables are for illustrative purposes only. They represent typical values that might be obtained for a similar aromatic hydrocarbon, such as cumene, from computational analysis, as specific published research data for "this compound-" is not available.

Table 1: Illustrative Comparison of Computational Methods for Alkylbenzenes

| Method | Relative Computational Cost | Key Advantage | Key Limitation |

|---|---|---|---|

| Semi-Empirical (AM1) | Very Low | Extremely fast, suitable for very large systems | Low accuracy, relies on parameterization |

| Hartree-Fock (HF) | Low to Medium | Good for structural and orbital analysis | Neglects electron correlation, lower accuracy for energies |

| DFT (B3LYP) | Medium to High | Good balance of accuracy and cost for many properties numberanalytics.com | Accuracy depends heavily on the chosen functional |

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals governs a molecule's reactivity and physical properties. Computational analysis provides direct access to these orbitals and their associated energies.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. schrodinger.comresearchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Generic Alkylbenzene

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -0.5 | Lowest energy state for an accepted electron |

| HOMO | -5.8 | Highest energy state of the molecule's electrons |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity |

Charge Distribution and Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting chemical reactivity. libretexts.org It is a 3D map that shows the electrostatic potential on the surface of a molecule, revealing its charge distribution. libretexts.orgwalisongo.ac.id The MEP map uses a color scale to indicate different potential values:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These are sites susceptible to nucleophilic attack.

Green regions represent areas of neutral potential.

For "this compound-", an MEP map would visualize the electron-rich nature of the π-system of the aromatic ring, which would appear as a region of negative potential (red) above and below the plane of the ring. ucsb.edupinterest.com This is consistent with the known reactivity of benzene (B151609) and its derivatives, which readily undergo electrophilic substitution. ucsb.edu The alkyl groups (isopropyl and propyl) would show a more neutral or slightly positive potential. The MEP map is therefore essential for identifying the most likely sites for chemical reactions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The energetic landscape of "this compound-" is defined by the rotational orientations of the isopropyl and propyl groups relative to the benzene ring. The rotation of the isopropyl group around the C(aryl)-C(isopropyl) bond and the rotations around the C(aryl)-C(propyl) and C(propyl)-C(propyl) bonds of the propyl group lead to various staggered and eclipsed conformations.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these conformers at different temperatures. chemeo.comquora.com MD simulations model the movement of atoms over time, providing a picture of how the molecule explores its conformational space. chemeo.comquora.com These simulations can reveal the probabilities of occupying different conformational states and the timescales of transitions between them. For "this compound-," MD simulations would likely show that at room temperature, the molecule is highly flexible, with rapid rotations occurring around the single bonds of the alkyl side chains.

The rotational barriers in "this compound-" arise from steric and electronic interactions between the rotating groups and their neighbors. The primary interactions to consider are the repulsions between the hydrogen atoms of the alkyl groups and the hydrogen atoms on the benzene ring, as well as between the two alkyl chains themselves.

Theoretical studies on the rotational barriers of n-propyl and isopropyl groups attached to double bonds indicate that the size and branching of the alkyl group significantly influence the energy barrier. nih.gov The isopropyl group, being bulkier at the point of attachment, is expected to have a higher rotational barrier compared to the n-propyl group. The barrier to rotation for the n-propyl group is further complicated by the multiple rotatable bonds within the chain itself.

The presence of two substituents on the benzene ring in a meta-configuration means they are not in direct steric clash. However, their rotational freedom can be mutually influenced. For example, the orientation of the isopropyl group could affect the preferred conformation of the propyl group and vice-versa. Computational methods can quantify these rotational barriers by calculating the energy profile as a function of the dihedral angle of rotation.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that govern the reaction rates.

For "this compound-," several types of reactions can be envisaged, including electrophilic aromatic substitution, oxidation of the alkyl side chains, and pyrolysis. Computational methods can be used to calculate the activation energies for these potential reaction pathways. For example, in a Friedel-Crafts alkylation reaction, which is a common method for synthesizing such compounds, a carbocation is generated that then attacks the benzene ring. quora.com The stability of the carbocation intermediate is a key factor in determining the reaction outcome. quora.com Computational models can calculate the energy of the transition state leading to the formation of this intermediate, providing a quantitative measure of the reaction's feasibility.

Studies on the oxidation of n-propylbenzene have identified various reaction pathways, and similar mechanisms can be expected for "this compound-". researchgate.net The activation energies for hydrogen abstraction from the benzylic positions of the isopropyl and propyl groups can be calculated to determine the most likely initial step in an oxidation process. The benzylic hydrogens of the isopropyl group are tertiary and are generally more susceptible to abstraction than the secondary benzylic hydrogens of the propyl group.

Computational models provide detailed mechanistic insights that are often difficult to obtain experimentally. By visualizing the structures of reactants, transition states, and products, chemists can gain a deeper understanding of how a reaction proceeds at the molecular level. For instance, in the case of electrophilic substitution on "this compound-," computational models can predict the regioselectivity of the reaction. The isopropyl and propyl groups are both ortho-, para-directing groups. However, the presence of two such groups on the ring complicates the prediction of the substitution pattern. Computational analysis of the electron density distribution in the aromatic ring and the stability of the possible intermediates (sigma complexes) can help to predict the most favored position for electrophilic attack.

Furthermore, computational studies can investigate more complex reaction mechanisms, such as those involving radical intermediates in combustion processes. researchgate.net These models can track the formation and consumption of various species over the course of a reaction, providing a comprehensive picture of the reaction network.

Calculated Thermodynamic Properties (e.g., Heat Capacity, Entropy, Enthalpy)

Thermodynamic properties such as heat capacity, entropy, and enthalpy are fundamental to understanding the stability and reactivity of a chemical compound. Computational methods can provide reliable estimates of these properties, especially when experimental data is unavailable.

Thermodynamic properties for alkylbenzenes can be calculated using statistical mechanics based on molecular parameters obtained from quantum mechanical calculations. nist.gov The vibrational frequencies, rotational constants, and moments of inertia, all of which can be computed, are used to determine the partition function, from which the thermodynamic properties are derived.

Data for similar compounds, such as 1-ethyl-3-propylbenzene, can provide a good estimate for the thermodynamic properties of "this compound-". The Joback method, a group contribution method, can also be used for estimation. chemeo.com

Table 1: Calculated Thermodynamic Properties of a Similar Compound (1-Ethyl-3-propylbenzene)

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 144.52 | kJ/mol | Joback Calculated Property chemeo.com |

| Standard Enthalpy of Formation (gas) (ΔfH°gas) | -45.31 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 17.90 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 43.02 | kJ/mol | Joback Calculated Property chemeo.com |

| Critical Pressure (Pc) | 2608.40 | kPa | Joback Calculated Property chemeo.com |

The heat capacity (Cp) of alkylbenzenes generally increases with temperature. engineeringtoolbox.com The entropy (S) is a measure of the disorder of the system and will also increase with temperature and with the conformational flexibility of the molecule. The enthalpy of formation (ΔfH°) provides a measure of the molecule's stability relative to its constituent elements. For alkylbenzenes, the enthalpy of formation becomes more negative with increasing size of the alkyl groups, indicating greater stability. nist.gov

Catalytic and Industrial Applications Beyond Basic Synthesis

Role as an Intermediate in Multi-Step Organic Synthesis

The synthesis of 1-isopropyl-3-propylbenzene itself highlights its position within a multi-step synthetic sequence. Direct Friedel-Crafts alkylation of benzene (B151609) with a propyl halide like 1-chloropropane (B146392) does not yield n-propylbenzene as the major product. Instead, the primary carbocation formed rearranges into a more stable secondary carbocation, leading predominantly to isopropylbenzene. sn-tin.comquora.comvedantu.combrainly.com Therefore, to create the n-propyl substituent, a non-rearranging method is necessary.

The most common and effective route involves two key stages:

Friedel-Crafts Acylation: Benzene is first reacted with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form propiophenone (B1677668). sn-tin.com This acylation reaction introduces the three-carbon chain as a ketone, which is not susceptible to rearrangement.

Reduction: The carbonyl group of the propiophenone is then reduced to a methylene (B1212753) group (CH₂) to form n-propylbenzene.

Once n-propylbenzene is formed, a subsequent Friedel-Crafts alkylation can be performed using an isopropylating agent (e.g., 2-chloropropane (B107684) or propene) to introduce the isopropyl group. The existing n-propyl group on the benzene ring is an ortho-, para-director, meaning the incoming isopropyl group will be directed to the positions ortho (2- and 6-) or para (4-) to it. To obtain the desired 1,3- (meta) substitution pattern of 1-isopropyl-3-propylbenzene, the order of reactions would need to be reversed, starting with isopropylation followed by a meta-directing acylation and subsequent reduction, or by utilizing more complex directing group strategies.

While there is limited public literature detailing the use of 1-isopropyl-3-propylbenzene as a starting intermediate for other complex molecules, its structural relative, n-propylbenzene, serves as a precursor in industrial applications. For instance, n-propylbenzene is the raw material for synthesizing 4-n-propylbenzaldehyde, a key component in the production of advanced polypropylene (B1209903) clarifying agents. sn-tin.com

Development of Heterogeneous and Homogeneous Catalytic Systems for Production and Transformation

The production of 1-isopropyl-3-propylbenzene relies on catalytic systems developed for fundamental organic reactions like Friedel-Crafts acylation and alkylation.

Homogeneous Catalysis: The traditional and most straightforward synthesis of the n-propyl chain on a benzene ring uses homogeneous catalysts. The Friedel-Crafts acylation of benzene with propionyl chloride is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). sn-tin.com Similarly, the subsequent alkylation of n-propylbenzene with an isopropylating agent can also be achieved using AlCl₃. google.comcdnsciencepub.com These catalysts are effective but can be corrosive and difficult to separate from the reaction products.

Heterogeneous Catalysis: To overcome the challenges of homogeneous catalysts, significant research has focused on developing solid, reusable heterogeneous catalysts, particularly for alkylation reactions. Zeolites are the most prominent catalysts in this field due to their high acidity, shape selectivity, and thermal stability. mdpi.com While systems are not specifically detailed for producing 1-isopropyl-3-propylbenzene, extensive research on the alkylation of benzene and other simple aromatics provides a clear indication of the types of catalysts that would be effective.

For the isopropylation step (alkylating n-propylbenzene), various zeolite catalysts have proven highly effective in industrial processes for similar reactions, such as cumene (B47948) production. mdpi.comgoogle.com

| Catalyst Type | Specific Examples | Relevant Reaction | Phase | Key Findings |

| Homogeneous Lewis Acid | Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation & Alkylation | Liquid | Effective for forming C-C bonds but can cause rearrangements in direct alkylation and poses environmental/corrosion issues. sn-tin.comgoogle.com |

| Heterogeneous Zeolite | β-zeolite, ZSM-12, MCM-56, USY | Alkylation of Aromatics with Propylene/Isopropanol | Liquid or Gas | High activity and selectivity for isopropylation. Minimizes byproducts and allows for easier catalyst recovery and regeneration. mdpi.comgoogle.comias.ac.innih.gov |

| Heterogeneous Aluminophosphate | AlPO₄-5, MAPO-5, MnAPO-5, ZAPO-5 | Isopropylation of Benzene | Vapor | Isomorphous substitution of metals (Mg, Mn, Zn) into the aluminophosphate framework increases catalytic activity for isopropylation. ias.ac.in |

Advanced Materials Science Applications (e.g., as precursors for polymers or specialty chemicals)

There is no direct evidence in the reviewed literature of "Benzene, 1-(1-methylethyl)-3-propyl" being used as a precursor for polymers or other specialty chemicals. However, the applications of its structural isomers and analogs demonstrate the potential utility of such dialkylbenzene structures in materials science.

A notable example is the use of diisopropenylbenzene (DIB), a molecule with similar dialkyl functionality but with unsaturation in the side chains. Both 1,3- and 1,4-diisopropenylbenzene (B167512) can undergo anionic polymerization. researchgate.net This process can be controlled to produce linear polymers with pendant double bonds, which can then be used for further reactions like grafting to create more complex polymer architectures. This highlights the role that dialkylbenzene derivatives can play as monomers in polymer synthesis. researchgate.net

Furthermore, the n-propylbenzene moiety is a key structural component in the synthesis of high-performance additives for polymers. As mentioned, n-propylbenzene is the starting material for 4-n-propylbenzaldehyde, which is a crucial intermediate for manufacturing the Millad NX 8000 clarifying agent for polypropylene. sn-tin.com This agent improves the optical clarity and physical properties of polypropylene, a major commodity plastic.

Conclusion and Future Research Directions

Summary of Key Academic Findings on Benzene (B151609), 1-(1-methylethyl)-3-propyl

Academic research focusing specifically on Benzene, 1-(1-methylethyl)-3-propyl, also known as 1-isopropyl-3-propylbenzene, is limited. Its scientific footprint is primarily established through chemical databases that provide fundamental molecular and physical data. The National Institute of Standards and Technology (NIST) Chemistry WebBook identifies its molecular formula as C₁₂H₁₈ and its molecular weight as 162.2713 g/mol . nist.govnist.gov Synonyms for the compound include 1-iso-Propyl-3-n-propylbenzene and Benzene, 1-propyl-3-(1-methylethyl). nist.govchemspider.com

Detailed experimental studies on its reactivity, synthesis, and physical properties are not prevalent in published literature. However, knowledge of its structure allows for inferences based on the well-established chemistry of alkylbenzenes. The synthesis would likely follow classical Friedel-Crafts alkylation or acylation-reduction routes, though achieving the specific meta-substitution pattern presents a synthetic challenge due to the ortho-, para-directing nature of alkyl groups. stackexchange.comquora.com One potential synthetic approach could involve the Friedel-Crafts acylation of benzene with propionyl chloride to form propiophenone (B1677668). The ketone group, being a meta-director, could then guide the Friedel-Crafts alkylation with an isopropyl halide to the meta position, followed by a reduction (like Clemmensen or Wolff-Kishner) of both the acyl and any subsequently introduced keto groups to yield the final alkylbenzene. stackexchange.com

Gas chromatography data for this compound is available, which is crucial for its identification in complex hydrocarbon mixtures. nist.govnist.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈ | nist.govnist.gov |

| Molecular Weight | 162.2713 g/mol | nist.govnist.gov |

| IUPAC Name | This compound- | chemspider.com |

Identification of Emerging Research Avenues in Aromatic Hydrocarbon Chemistry

The field of aromatic hydrocarbon chemistry is continuously evolving, driven by the need for more efficient syntheses, novel materials, and a deeper understanding of fundamental chemical principles. bohrium.comnih.gov

Key emerging research areas include:

Novel Methodologies for Aromaticity Analysis: Recent years have seen the development of new techniques to analyze and quantify aromaticity, a core concept in the field. bohrium.comnih.gov These include the use of contour maps of isotropic magnetic shielding and methods based on the Biot-Savart law to deconvolute ring current contributions in NMR spectra. bohrium.com These tools are critical for studying complex systems like contorted polycyclic aromatic hydrocarbons (PAHs) and nanographenes. bohrium.com

Advanced Synthetic Methods: Overcoming challenges in regioselectivity is a major focus. numberanalytics.com The development of transition metal-catalyzed cross-coupling reactions and, more significantly, C-H activation/functionalization strategies are expanding the toolkit for synthesizing complex aromatic molecules. numberanalytics.com These methods offer more direct and atom-economical routes to previously inaccessible structures.

Expansion of Aromaticity Concepts: Research is pushing beyond traditional organic molecules into new realms of aromaticity. nih.gov This includes metalla-aromaticity (incorporating metals into aromatic rings), 3D-aromaticity (as seen in carboranes), and the study of Möbius aromaticity. bohrium.comnih.gov These explorations challenge and expand the very definition of what makes a compound "aromatic."

Aromatics in Materials Science and Spintronics: Aromatic compounds are foundational to the development of advanced materials. openaccessjournals.com Current research is heavily invested in synthesizing complex PAHs and nanographenes with unique electronic and photophysical properties. bohrium.com Furthermore, the study of chiral PAHs is gaining traction due to the phenomenon of chiral-induced spin selectivity (CISS), which has potential applications in spintronics. nih.gov

Mechanochemistry: As an eco-friendly alternative to traditional solvent-based synthesis, mechanochemistry is an emerging area. researchgate.net In this approach, mechanical force is used to activate chemical reactions, offering a greener path for the synthesis of organic compounds, including aromatics. researchgate.net

Methodological Advancements for Future Investigations in Alkylbenzene Research

Research and industrial production of alkylbenzenes, a class to which this compound belongs, have seen significant methodological advancements aimed at improving efficiency, safety, and product quality.

Key advancements include:

Solid Acid Catalysts: The petrochemical industry is progressively moving away from traditional liquid acid catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl₃) for benzene alkylation. nih.gov These older catalysts pose significant environmental and safety risks. Modern processes increasingly utilize solid acid catalysts, such as zeolites and various metal oxides. nih.gov These solid catalysts are non-corrosive, reduce waste, and can be regenerated and reused. researchgate.net

Process Optimization and Novel Technologies: The Detal process, a prominent commercial method for producing linear alkylbenzene (LAB), utilizes a solid acid catalyst. nih.gov Ongoing research focuses on optimizing such processes by, for instance, developing advanced units to remove impurities like diolefins and aromatics from the feedstock, which can deactivate the catalyst and reduce product quality. nih.gov

Advanced Analytical Techniques: The quality control and analysis of alkylbenzene products are crucial. High-performance liquid chromatography coupled with microwave plasma torch mass spectrometry (HPLC-MPT-MS) is a recently developed method for the detailed analysis of long-chain alkylbenzene compositions. researchgate.net This provides a more effective and rapid tool for quality control compared to previous techniques.

Catalyst Development for Improved Selectivity: A major goal in alkylation is to control the isomer distribution of the product. For instance, in LAB production, achieving a high proportion of the 2-phenylalkane isomer is desirable for the resulting surfactant's properties. researchgate.net Research into novel catalysts, such as those based on phosphotungstic acid (PTA) supported on mesoporous materials, aims to improve selectivity in both alkene isomerization and benzene alkylation reactions. researchgate.net

These advancements in catalysis, process engineering, and analytical science will undoubtedly enable more detailed and sophisticated investigations into the synthesis, reactivity, and application of specific alkylbenzenes like this compound in the future.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Benzene, 1-(1-methylethyl)-3-propyl, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, propyl and isopropyl groups can be introduced via electrophilic substitution using AlCl₃ as a catalyst. However, steric hindrance from the isopropyl group may reduce yield. Optimizing temperature (80–120°C) and solvent polarity (e.g., dichloromethane) can improve regioselectivity .

- Data Insight : In related compounds (e.g., 1-ethyl-3-(1-methylethyl)benzene, CAS 4920-99-4), yields drop below 40% without optimized catalysts. Adding Lewis acids like FeCl₃ may enhance efficiency .

Q. How can structural isomers of this compound, be distinguished analytically?

- Methodological Answer : Use GC-MS (Gas Chromatography-Mass Spectrometry) to separate isomers based on retention times and fragmentation patterns. ¹³C NMR is critical for distinguishing substituent positions: propyl groups show δ 10–25 ppm (CH₃), while isopropyl carbons resonate at δ 20–35 ppm (CH) .

- Data Insight : For m-cymene (3-isopropyltoluene), NMR δ 22.5 ppm corresponds to isopropyl CH groups, while propyl CH₂ appears at δ 30.1 ppm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Refer to SDS (Safety Data Sheet) guidelines: use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C). Skin contact requires immediate washing with soap/water. Store under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound, in electrophilic substitution reactions?

- Methodological Answer : The isopropyl group acts as a steric shield, directing electrophiles to the para position relative to the propyl group. Electronic effects are secondary but notable: alkyl groups weakly activate the ring. Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution .

- Data Insight : In 1-ethyl-3-(1-methylethyl)benzene, meta-substitution is disfavored due to steric clashes between ethyl and isopropyl groups .

Q. What thermodynamic data are available for this compound, and how can they inform reaction design?

- Methodological Answer : Enthalpy of formation (ΔfH°) and heat capacity (Cp) can be estimated via group contribution methods or measured via calorimetry. For example, ΔfH° for analogous compounds (e.g., cumene derivatives) ranges from −120 to −150 kJ/mol .

- Data Insight : In alkylated benzenes like 1,3,5-tris(1-methylpropyl)benzene, ΔrH° for decomposition is ~93 kJ/mol in CS₂ solvent .

Q. How does this compound, behave in environmental matrices, and what analytical methods detect trace residues?

- Methodological Answer : Use HPLC-UV/Vis with C18 columns for aqueous samples (detection limit ~0.1 ppm). For soil/sediment, employ Soxhlet extraction followed by GC-FID. Environmental persistence is low (estimated t₁/₂ < 10 days via photolysis) .

- Data Insight : Benzo[e]pyrene (a structurally complex PAH) is detected at 122.4 ppm in environmental samples using ACC (H-112N) columns, suggesting similar methods apply .

Key Research Gaps

- Synthetic Routes : Limited data on asymmetric catalysis for introducing propyl/isopropyl groups.

- Environmental Impact : No peer-reviewed studies on biodegradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.